molecular formula C18H23NO B5872443 N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine

Cat. No.: B5872443
M. Wt: 269.4 g/mol
InChI Key: BTXMHMKUMLIROM-UHFFFAOYSA-N
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Description

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group, two methyl groups, and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with N-methyl-1-phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine to an amide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of 4-methoxy-2,3-dimethylbenzaldehyde or 4-methoxy-2,3-dimethylbenzoic acid.

    Reduction: Formation of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylacetamide.

    Substitution: Formation of 4-nitro-2,3-dimethylphenylmethyl-N-methyl-1-phenylmethanamine or 4-bromo-2,3-dimethylphenylmethyl-N-methyl-1-phenylmethanamine.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amines on cellular processes. It may also be used as a ligand in receptor binding studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the aromatic ring can enhance its binding affinity to these targets. The compound may exert its effects by modulating the activity of neurotransmitter receptors or inhibiting specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Comparison: N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the aromatic ring. This structural uniqueness can result in different biological activities and applications compared to similar compounds like cetylpyridinium chloride and domiphen bromide .

Properties

IUPAC Name

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14-15(2)18(20-4)11-10-17(14)13-19(3)12-16-8-6-5-7-9-16/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXMHMKUMLIROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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